molecular formula C15H17N3S B11707318 Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-

Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-

Cat. No.: B11707318
M. Wt: 271.4 g/mol
InChI Key: AXONBKLGUAWURH-UHFFFAOYSA-N
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Description

Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-: is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Introduction of the Phenyl Group:

    Attachment of the Perhydroazepinylidenamino Group: This step could involve the reaction of the thiazole intermediate with a suitable amine derivative under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of dihydrothiazoles.

    Substitution: The phenyl group and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the thiazole ring or the phenyl group.

Scientific Research Applications

Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The perhydroazepinylidenamino group could play a role in binding to specific sites, while the thiazole ring might be involved in electron transfer or stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Thiazole, 2-aminothiazole: A simpler thiazole derivative with applications in pharmaceuticals.

    Thiazole, 4-phenylthiazole: Similar structure but lacks the perhydroazepinylidenamino group.

    Benzothiazole: Contains a fused benzene ring, offering different chemical properties.

Uniqueness

Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-: is unique due to the presence of the perhydroazepinylidenamino group, which can impart distinct chemical reactivity and biological activity compared to other thiazole derivatives.

Properties

Molecular Formula

C15H17N3S

Molecular Weight

271.4 g/mol

IUPAC Name

4-phenyl-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H17N3S/c1-3-7-12(8-4-1)13-11-19-15(17-13)18-14-9-5-2-6-10-16-14/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,18)

InChI Key

AXONBKLGUAWURH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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